N-(4-chloro-3-methylphenyl)-8-(4-chlorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide
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Overview
Description
N-(4-chloro-3-methylphenyl)-8-(4-chlorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including chloro, methyl, and carboxamide groups, which contribute to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-3-methylphenyl)-8-(4-chlorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Nitration and Reduction: The initial step often involves the nitration of a suitable aromatic precursor, followed by reduction to form the corresponding amine.
Cyclization: The amine intermediate undergoes cyclization with appropriate reagents to form the pyrazolo[5,1-c][1,2,4]triazine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-3-methylphenyl)-8-(4-chlorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloro groups in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted products.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N-(4-chloro-3-methylphenyl)-8-(4-chlorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-chloro-3-methylphenyl)-8-(4-chlorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-methylphenyl)-3-(5-(4-chlorophenyl)-2-furyl)propanamide
- 4-(methylthio)phenyl N-(3-chloro-4-methylphenyl)carbamate
- N-(3-chloro-4-methylphenyl)-N’-(4-chlorophenyl)urea
Uniqueness
N-(4-chloro-3-methylphenyl)-8-(4-chlorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide is unique due to its specific arrangement of functional groups and the presence of the pyrazolo[5,1-c][1,2,4]triazine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H17Cl2N5O |
---|---|
Molecular Weight |
426.3 g/mol |
IUPAC Name |
N-(4-chloro-3-methylphenyl)-8-(4-chlorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide |
InChI |
InChI=1S/C21H17Cl2N5O/c1-11-10-16(8-9-17(11)23)24-21(29)19-13(3)28-20(26-25-19)18(12(2)27-28)14-4-6-15(22)7-5-14/h4-10H,1-3H3,(H,24,29) |
InChI Key |
LGAYGZPHVQYKQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=C(N3C(=C(C(=N3)C)C4=CC=C(C=C4)Cl)N=N2)C)Cl |
Origin of Product |
United States |
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